molecular formula C6H7ClN2O2 B1338244 Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate CAS No. 88398-85-0

Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B1338244
CAS No.: 88398-85-0
M. Wt: 174.58 g/mol
InChI Key: GXCHZTZQQJQKAN-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C6H7ClN2O2 and its molecular weight is 174.58 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate serves as a key intermediate in synthesizing various chemically and pharmacologically significant compounds. Notable applications include the synthesis of Thieno[2,3-c]pyrazoles, compounds with novel heterocyclic systems, through a series of chemical transformations involving chloronitrile and methyl thioglycolate (Haider et al., 2005). Similarly, structural and spectral studies of this compound have been conducted, exploring its biologically relevant derivatives and providing insights into its chemical behavior, as seen in studies where it was used as a starting material for cyclocondensation reactions (Viveka et al., 2016).

Medicinal Chemistry and Drug Development

In medicinal chemistry, this compound has been instrumental in developing novel compounds with potential therapeutic applications. For instance, its derivatives have been studied for their anticancer properties, with certain compounds exhibiting promising antiproliferative activity, potentially superior to known anticancer agents like paclitaxel (Jose, 2017). Furthermore, derivatives of this compound have been investigated for their antimicrobial activities, showcasing the compound's versatility in drug development (Hafez et al., 2016).

Material Science and Coordination Chemistry

This compound has also found applications in material science and coordination chemistry. For instance, its derivatives have been utilized in synthesizing coordination polymers with diverse structural configurations. These polymers exhibit intriguing properties like chirality and potential luminescence, expanding the scope of applications in material science (Cheng et al., 2017).

Biochemical Analysis

Biochemical Properties

Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting metabolic pathways and biochemical processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it affects cell signaling pathways, which are essential for cell communication and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in the inhibition or activation of enzyme activity, leading to changes in metabolic pathways . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful . These effects highlight the importance of dosage in determining the safety and efficacy of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substances . These interactions can affect metabolic flux and the levels of metabolites in the body. The compound’s role in these pathways underscores its potential impact on overall metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes . This distribution affects its localization and accumulation within different cellular compartments, influencing its overall activity and function.

Subcellular Localization

This compound is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it exerts its effects . This subcellular localization is crucial for understanding the compound’s mechanism of action and its impact on cellular processes.

Properties

IUPAC Name

methyl 5-chloro-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-9-5(7)4(3-8-9)6(10)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCHZTZQQJQKAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501226686
Record name Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88398-85-0
Record name Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88398-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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